molecular formula C10H12O4S B1357009 Diethyl thiophene-3,4-dicarboxylate CAS No. 53229-47-3

Diethyl thiophene-3,4-dicarboxylate

Cat. No. B1357009
CAS RN: 53229-47-3
M. Wt: 228.27 g/mol
InChI Key: PJZOOQHKDLZCMD-UHFFFAOYSA-N
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Description

Diethyl thiophene-3,4-dicarboxylate is a 3,4-pyrrole dicarboxylic diester . It has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .


Synthesis Analysis

The synthesis of Diethyl thiophene-3,4-dicarboxylate involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane . This reaction affords a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .


Molecular Structure Analysis

The molecular structure of Diethyl thiophene-3,4-dicarboxylate has been analyzed using Single Crystal X-Ray Diffraction (SCXRD) and CHNSO analysis . The topography of the crystal is identified as SEM images of different magnifications .


Chemical Reactions Analysis

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane results in a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl thiophene-3,4-dicarboxylate include a density of 1.2±0.1 g/cm3, boiling point of 287.6±0.0 °C at 760 mmHg, and a flash point of 82.2±0.0 °C .

Scientific Research Applications

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of new thieno[2,3-b]-thiophene derivatives . These derivatives have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .

Organic Electronic Materials

Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Diethyl thiophene-3,4-dicarboxylate can be used in the synthesis of DTT .

Synthesis of Trisubstituted Pyrroles

Diethyl 3,4-pyrroledicarboxylate, a compound similar to Diethyl thiophene-3,4-dicarboxylate, is used in the synthesis of trisubstituted pyrroles . These pyrroles are used to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain .

Synthesis of Diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate . This compound has shown anti-diabetic properties .

Synthesis of Bis-heterocycles

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of bis-heterocycles . These compounds have received a great deal of attention, not only as model compounds for main chain polymers but also because many biologically active natural and synthetic products have molecular symmetry .

Synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl Derivatives

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl derivatives . These derivatives have potential applications in a wide variety of optical and electronic systems .

Future Directions

The future directions for Diethyl thiophene-3,4-dicarboxylate could involve its use in the synthesis of novel organic nonlinear optical crystals . Additionally, it could be used in the development of new anticancer and antimicrobial agents .

properties

IUPAC Name

diethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOOQHKDLZCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480033
Record name Diethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl thiophene-3,4-dicarboxylate

CAS RN

53229-47-3
Record name Diethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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